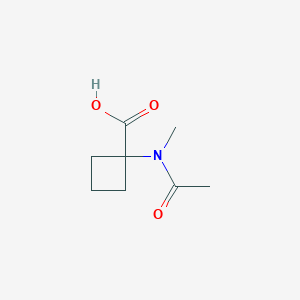
1-(N-methylacetamido)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-methylacetamido)cyclobutane-1-carboxylic acid is a compound characterized by a cyclobutane ring attached to a carboxylic acid group and an N-methylacetamido group
Preparation Methods
The synthesis of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(N-methylacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
1-(N-methylacetamido)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in peptide synthesis and as a probe in biochemical studies.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(N-methylacetamido)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyclobutane ring and the N-methylacetamido group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(N-methylacetamido)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the N-methylacetamido group, making it less versatile in certain reactions.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the N-methylacetamido group, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of the cyclobutane ring and the N-methylacetamido group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[acetyl(methyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9(2)8(7(11)12)4-3-5-8/h3-5H2,1-2H3,(H,11,12) |
InChI Key |
ZGQXBAGXOWLHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
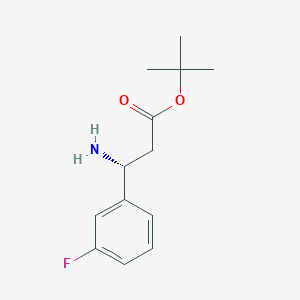
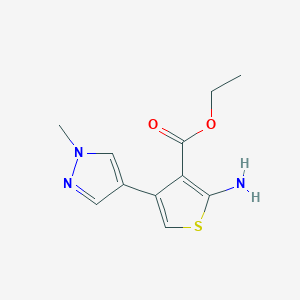
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
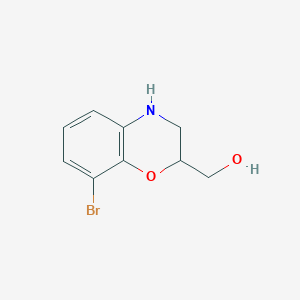
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
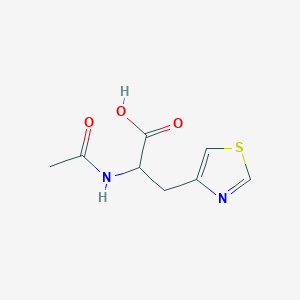
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)

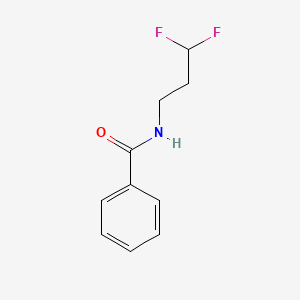
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
